1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C22H23NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect amino groups during the assembly of peptide chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid typically involves the protection of the amino group of 3-methylpiperidine-2-carboxylic acid with the Fmoc group. This can be achieved through the reaction of 3-methylpiperidine-2-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Reagents: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) or similar additives.
Major Products Formed
Fmoc Removal: 3-methylpiperidine-2-carboxylic acid.
Coupling Reactions: Peptides and other amide-containing compounds.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the piperidine ring during the assembly of peptide chains. The protecting group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
N-Fmoc-3-methylpiperidine-2-carboxylic acid: Similar compound with the same protecting group but different substitution pattern.
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its structure allows for selective protection and deprotection of the amino group, facilitating the assembly of complex peptide sequences .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-7-6-12-23(20(14)21(24)25)22(26)27-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19-20H,6-7,12-13H2,1H3,(H,24,25) |
InChI Key |
VZPZQVSVCCZVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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